molecular formula C8H8N2S B1197718 1H-Benzimidazol-2-ylmethanethiol CAS No. 4344-85-8

1H-Benzimidazol-2-ylmethanethiol

Cat. No. B1197718
CAS RN: 4344-85-8
M. Wt: 164.23 g/mol
InChI Key: XGIDEUICZZXBFQ-UHFFFAOYSA-N
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Patent
US08933206B2

Procedure details

To 1,2-phenylenediamine (1.88 g, 17 mmol) in 50% v/v hydrochloric acid (20 ml) was added 2-mercaptoacetic acid (1.3 ml, 1.7 g, 19 mmol). The reaction mixture was heated, under nitrogen, at 60° C. then at 90° C. for 48 hours. Additional 2-mercaptoacetic acid (400 μl, 530 mg, 6 mmol) was added in this time. A sample was analyzed by HPLC. The reaction mixture was cooled and neutralized to pH 5 with 40% v/v NaOH. The resulting solid was washed with water (50 ml) and dried under vacuum to yield (1H-Benzo[d]imidazol-2-yl)-methanethiol 1.95 g, 93% yield, Rt=7.6 min, purity >95% together with disulfide (Rt=8.0 mins) 4%. 1H NMR (d6-DMSO, 400 MHz) 14.3 ppm (bs, 0.5H), 7.46 ppm (m, 2H), 7.13 (m, 2H), 4.17 ppm (s 0.1H). MS (Electrospray+) 164 m/z (M+), 131 m/z (M−SH).
[Compound]
Name
disulfide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.88 g
Type
reactant
Reaction Step Two
Quantity
1.3 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
400 μL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1([NH2:8])[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[NH2:7].[SH:9][CH2:10][C:11](O)=O.[OH-].[Na+]>Cl>[NH:7]1[C:2]2[CH:3]=[CH:4][CH:5]=[CH:6][C:1]=2[N:8]=[C:11]1[CH2:10][SH:9] |f:2.3|

Inputs

Step One
Name
disulfide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
1.88 g
Type
reactant
Smiles
C1(=C(C=CC=C1)N)N
Name
Quantity
1.3 mL
Type
reactant
Smiles
SCC(=O)O
Name
Quantity
20 mL
Type
solvent
Smiles
Cl
Step Three
Name
Quantity
400 μL
Type
reactant
Smiles
SCC(=O)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
WASH
Type
WASH
Details
The resulting solid was washed with water (50 ml)
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
N1C(=NC2=C1C=CC=C2)CS
Measurements
Type Value Analysis
AMOUNT: MASS 1.95 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 69.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.